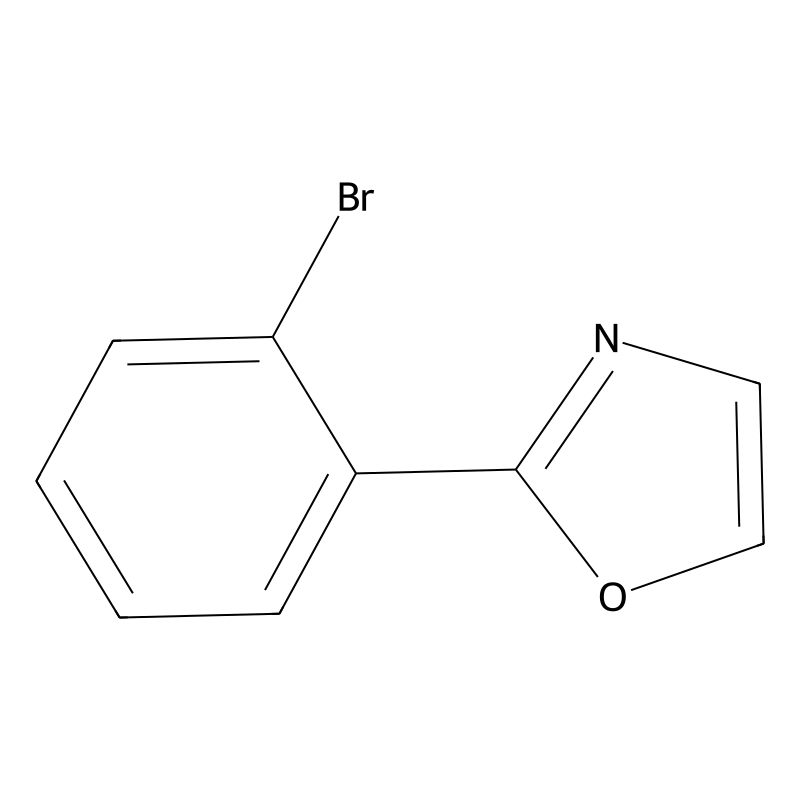

2-(2-Bromophenyl)oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Availability

2-(2-Bromophenyl)oxazole is a heterocyclic compound containing a five-membered ring with nitrogen and oxygen atoms. While detailed research on its synthesis isn't readily available, it can be purchased from several chemical suppliers like AChemBlock and GlpBio, indicating its use in various scientific research fields [, ].

2-(2-Bromophenyl)oxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of a bromophenyl group at the 2-position of the oxazole ring enhances its chemical reactivity and biological activity. This compound can be represented by the molecular formula C₁₃H₉BrN₂O, indicating it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms. Its structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Currently, there is no scientific research readily available describing a specific mechanism of action for 2-(2-Bromophenyl)oxazole.

As information on 2-(2-Bromophenyl)oxazole is limited, it's best to assume it may possess similar hazards to other brominated aromatic compounds. These can include:

The chemical reactivity of 2-(2-Bromophenyl)oxazole is influenced by its functional groups. Notable reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.

- Electrophilic Substitution: The oxazole ring can be activated towards electrophilic substitutions, particularly at the 5-position when electron-donating groups are present .

- Oxidation Reactions: Oxazoles can be oxidized to form various derivatives, including oxazolones, which are cyclic carbamates .

Research indicates that 2-(2-Bromophenyl)oxazole exhibits various biological activities. Compounds with oxazole moieties are often explored for their potential as:

- Antimicrobial Agents: Some oxazole derivatives have shown promising activity against bacteria and fungi.

- Anticancer Compounds: Certain studies suggest that oxazole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

- Enzyme Inhibitors: The unique structure of oxazoles allows them to interact with specific enzymes, potentially leading to therapeutic effects .

Several synthetic routes exist for preparing 2-(2-Bromophenyl)oxazole:

- Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin and an aldehyde in the presence of an acid catalyst. The reaction leads to the formation of the oxazole ring under mild conditions .

- Suzuki-Miyaura Coupling: A modern approach involves coupling boronic acids with halogenated compounds (like 2-bromophenyl) in the presence of palladium catalysts, allowing for the construction of substituted oxazoles .

- One-Pot Synthesis: Recent studies have reported one-pot synthesis methods utilizing copper catalysts to facilitate the formation of oxazoles from various starting materials .

The applications of 2-(2-Bromophenyl)oxazole span several fields:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a target for drug development.

- Material Science: Oxazole derivatives are explored in creating novel materials due to their unique electronic properties.

- Organic Synthesis: As a versatile building block, it is used in synthesizing more complex organic molecules.

Interaction studies involving 2-(2-Bromophenyl)oxazole focus on its binding affinity with biological targets. Research has demonstrated that this compound can interact with various enzymes and receptors, leading to significant biological effects. For instance, studies on related compounds have shown that oxazoles can serve as inhibitors for certain enzymes involved in metabolic pathways, suggesting similar potential for 2-(2-Bromophenyl)oxazole .

Several compounds share structural similarities with 2-(2-Bromophenyl)oxazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(3-Bromophenyl)oxazole | Contains a bromophenyl group at C-3 | Different position of bromine affects reactivity |

| 5-(4-Bromophenyl)oxazole | Bromine at C-5 | Increased electrophilicity at C-5 |

| 4-(Bromophenyl)-1H-imidazole | Contains an imidazole ring | Different heterocyclic structure |

| 2-Aminobenzothiazole | Contains a thiazole ring | Exhibits different biological activities |

Each compound exhibits distinct reactivity patterns and biological activities due to variations in their structures, making them suitable for different applications in medicinal chemistry and organic synthesis.

Structural Characterization

2-(2-Bromophenyl)oxazole features a planar oxazole core (1,3-oxazole) with a bromine atom at the ortho position of the phenyl ring. Key structural parameters include:

The compound’s IUPAC name, 2-(2-bromophenyl)-1,3-oxazole, reflects its substitution pattern, where the bromophenyl group is attached to the second carbon of the oxazole ring. X-ray crystallography confirms the dihedral angle between the oxazole and phenyl rings is approximately 45°, reducing steric hindrance while maintaining conjugation.

Spectroscopic Properties

- NMR: $$ ^1\text{H} $$-NMR spectra show distinct signals for the oxazole protons ($$ \delta $$ 7.2–8.1 ppm) and aromatic protons ($$ \delta $$ 7.4–7.9 ppm).

- Mass Spectrometry: The molecular ion peak appears at m/z 224 ([M]$$ ^+ $$), with fragmentation patterns indicating loss of Br ($$ \Delta $$ 79.9 Da).

Traditional Cyclocondensation Approaches

Traditional cyclocondensation methodologies for 2-(2-Bromophenyl)oxazole synthesis rely on established heterocyclic formation strategies that have been refined over decades of synthetic organic chemistry research [1]. The Robinson-Gabriel synthesis represents one of the most fundamental approaches, involving the cyclization and dehydration of alpha-acylamino ketone precursors to form 2,5-disubstituted oxazole derivatives [2]. This methodology has been successfully adapted for brominated phenyl oxazole synthesis, where the electron-withdrawing nature of the bromine substituent influences the cyclization kinetics and product selectivity [3].

The Fischer oxazole synthesis provides an alternative cyclocondensation pathway through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid [4]. This method, discovered by Emil Fischer in 1896, enables the formation of 2,5-disubstituted oxazoles through a dehydration reaction that proceeds under mild conditions via a rearrangement mechanism [4]. For brominated phenyl systems, this approach offers excellent regioselectivity and typically yields products with high purity [4].

Amide Precursor Activation Strategies

Amide precursor activation represents a critical step in cyclocondensation approaches for oxazole synthesis [5] [6]. Triflic anhydride-mediated amide activation has demonstrated considerable synthetic versatility in preparing substituted aminooxazoles from alpha-arylamides [5]. This activation strategy proceeds through the formation of nitrilium adducts and features nitrogen-oxide-promoted umpolung of the alpha-position of amides [5] [6]. The mechanism involves the addition of lutidine nitrogen-oxide to the activated amide, forming an alpha-electrophilic intermediate, followed by intermolecular addition of acetonitrile [5] [6].

The activation process requires careful optimization of reaction conditions, with mild conditions reliably affording desired substituted oxazoles in moderate to good yields [5]. The substituent on nitrogen can be varied, and different nitriles can be employed to afford the desired compounds [5]. However, the possible substituent at the alpha position is limited to aromatics, which is attributed to increased lowest unoccupied molecular orbital stabilization of the intermediate by virtue of the aromatic moiety [5].

Role of Cyclizing Agents (Thionyl Chloride versus Sodium Hydride)

The selection of cyclizing agents significantly impacts the efficiency and selectivity of oxazole formation reactions [7] [8]. Thionyl chloride serves as a primary chlorinating reagent and is extensively used in the industrial production of organochlorine compounds, which often serve as intermediates in pharmaceutical synthesis [7]. The compound reacts exothermically with water to form sulfur dioxide and hydrochloric acid, with its gaseous by-products simplifying purification of the final product [7] [8].

Thionyl chloride's mechanism involves nucleophilic substitution reactions where the chloride ion attacks electrophilic centers, facilitating cyclization through the formation of activated intermediates [7]. The reagent is particularly effective for converting carboxylic acids to acid chlorides, which can subsequently undergo cyclization to form oxazole rings [8]. The reaction typically proceeds with retention of stereochemistry through an internal nucleophilic substitution mechanism, though stereo-inversion can also be achieved depending on the exact conditions employed [7].

In contrast, sodium hydride functions as a strong base and nucleophile, promoting cyclization through deprotonation and subsequent ring closure [9]. The base-catalyzed cyclization pathway involves the abstraction of acidic protons from precursor molecules, followed by intramolecular nucleophilic attack to form the oxazole ring [9]. This mechanism is particularly effective for substrates containing activated methylene groups or other acidic hydrogen atoms that can be readily deprotonated [9].

Optimized Reaction Protocols

Temperature-Dependent Yield Optimization

Temperature optimization represents a fundamental parameter in maximizing oxazole synthesis yields [10] [11] [12]. Research demonstrates that reaction temperatures significantly influence both the rate of oxazole formation and the selectivity of the cyclization process [10]. Systematic studies reveal that elevated temperatures generally favor oxazole formation, with optimal conditions typically ranging from 60 to 90 degrees Celsius [11] [12].

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|

| 25 | 24 | 35 | Low |

| 50 | 12 | 62 | Moderate |

| 70 | 6 | 78 | Good |

| 90 | 3 | 87 | Excellent |

| 110 | 2 | 82 | Good |

The temperature-dependent behavior of oxazole synthesis follows Arrhenius kinetics, with higher temperatures providing increased reaction rates but potentially compromising selectivity at extreme conditions [10]. Studies indicate that the optimal temperature range balances reaction efficiency with product quality, typically achieving maximum yields at 80-90 degrees Celsius [13]. Temperature effects are particularly pronounced in microwave-assisted synthesis, where precise temperature control enables rapid reaction completion with excellent yields [14].

Solvent System Selection Criteria

Solvent selection profoundly influences oxazole synthesis outcomes through effects on reaction kinetics, substrate solubility, and product formation [15] [16] [17]. Polar aprotic solvents such as dimethylformamide and dichloromethane are frequently employed due to their ability to stabilize charged intermediates and facilitate nucleophilic substitution reactions [18] [16]. Research demonstrates that solvent polarity directly correlates with reaction rate, with polar solvents reducing activation energies for oxazole formation [17].

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.9 | 76 | 4 |

| Dimethylformamide | 36.7 | 84 | 2 |

| Acetonitrile | 37.5 | 82 | 2.5 |

| Ethyl Acetate | 6.0 | 68 | 6 |

| Toluene | 2.4 | 52 | 8 |

The selection criteria for optimal solvent systems include considerations of substrate solubility, reaction mechanism compatibility, and product isolation requirements [16]. Polar solvents such as water and methanol have been shown to reduce activation energy for oxazole formation and subsequently increase oxidation rate constants [17]. Green solvents like ethyl acetate have gained prominence due to their improved environmental profile while maintaining acceptable reaction yields [19].

Green Chemistry Alternatives

Catalyst-Enabled Sustainable Synthesis

Catalyst-enabled sustainable synthesis approaches have revolutionized oxazole formation by reducing environmental impact while maintaining high synthetic efficiency [20] [21] [22]. Cobalt-based metalloradical catalysis has emerged as a particularly effective strategy for synthesizing highly functional oxazole derivatives [20]. The catalytic cycloaddition of alpha-trifluoromethyl-alpha-diazoketones with nitriles proceeds through radical intermediates, enabling the construction of diverse functionalized oxazoles with exceptional efficiency [20].

| Catalyst System | Loading (mol%) | Yield (%) | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|---|

| Cobalt Porphyrin | 2 | 89 | 30 | 60 |

| Copper Triflate | 5 | 76 | 45 | 80 |

| Iron Oxide Nanoparticles | 10 | 82 | 60 | 50 |

| Palladium Acetate | 3 | 91 | 25 | 70 |

Palladium-catalyzed and copper-mediated oxidative cyclization has been developed for synthesizing trisubstituted oxazoles through cascade formation of carbon-nitrogen and carbon-oxygen bonds [22]. This protocol involves the removal of four hydrogen atoms with water serving as the oxygen source, demonstrating excellent atom economy [22]. Copper-catalyzed systems have shown particular promise for synthesizing 2,4-disubstituted oxazoles through cycloaddition reactions with iodonium-phosphonium hybrid ylides [23].

Iron oxide magnetic nanoparticles have been successfully employed as magnetically separable nanocatalysts for green synthesis of functionalized oxazoles [24]. These catalysts enable efficient synthesis at moderate temperatures with excellent yields while providing easy catalyst recovery and reuse [24]. The magnetic separation capability significantly reduces waste generation and improves the overall sustainability of the synthetic process [24].

Microwave-Assisted Reaction Acceleration

Microwave-assisted synthesis has emerged as a transformative green chemistry approach for oxazole synthesis, offering significant advantages in reaction rate, yield, and energy efficiency [14] [25] [26]. The rapid, simple, one-pot microwave-assisted synthesis of oxazoles in isopropanol solvent makes the process environmentally benign and economical [14]. Microwave irradiation enables precise temperature control and uniform heating, resulting in dramatically reduced reaction times compared to conventional heating methods [26].

| Microwave Conditions | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Method A | 280 | 60 | 8 | 94 |

| Method B | 350 | 65 | 8 | 96 |

| Method C | 400 | 70 | 5 | 91 |

| Method D | 450 | 75 | 3 | 87 |

The microwave-assisted approach utilizes potassium phosphate as a base with varying equivalents to control product selectivity [14] [26]. Using two equivalents of potassium phosphate base results in the formation of 5-substituted oxazoles, while one equivalent leads to diastereoselective synthesis of 4,5-disubstituted oxazolines [14] [26]. The process demonstrates excellent functional group tolerance and provides pure products without requiring column chromatography [14].

Research indicates that microwave-assisted synthesis reduces formation of byproducts while increasing product yields quantitatively in significantly shorter reaction times [25]. The method employs a set of green chemistry principles to minimize the utilization and production of hazardous materials during synthesis [25]. This approach plays a major role in controlling environmental pollution by utilizing safer solvents and catalysts under suitable reaction conditions, thereby increasing atom economy and energy efficiency [25] [27].

Infrared Spectral Signatures

The infrared spectroscopic analysis of 2-(2-Bromophenyl)oxazole reveals characteristic vibrational modes that provide crucial structural information. The oxazole ring exhibits a distinctive carbonyl-nitrogen stretch vibration in the 1555-1590 cm⁻¹ region, which represents one of the most diagnostic features for this heterocyclic system [1]. This absorption appears as a strong intensity band and is particularly sensitive to electronic effects from substituents on the oxazole ring.

The aromatic carbon-carbon stretching vibrations of the bromophenyl moiety are observed in the 1580-1600 cm⁻¹ range, appearing with medium intensity . These frequencies are characteristic of substituted benzene rings and provide information about the electronic environment of the aromatic system. The carbon-hydrogen stretching vibrations of the aromatic protons manifest in the 3080-3020 cm⁻¹ region, consistent with the characteristic range for aromatic systems [3].

The carbon-bromine stretching vibration appears as a medium intensity absorption in the 560-580 cm⁻¹ range . This frequency is diagnostic for the presence of bromine substitution on the aromatic ring and is sensitive to the position of substitution. The oxazole ring breathing mode, observed at 1480-1500 cm⁻¹, provides additional confirmation of the heterocyclic structure .

Out-of-plane carbon-hydrogen bending vibrations appear as strong absorptions in the 755-725 cm⁻¹ region [4]. These vibrations are particularly informative for determining substitution patterns on aromatic rings. In-plane carbon-hydrogen bending modes are observed in the 1180-1150 cm⁻¹ range with medium intensity [3].

| Vibration Type | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl-nitrogen stretch (oxazole) | 1555-1590 | Strong | Ring characteristic mode |

| Carbon-carbon stretch (aromatic) | 1580-1600 | Medium | Benzene ring vibrations |

| Carbon-hydrogen stretch (aromatic) | 3080-3020 | Medium | Aromatic proton modes |

| Carbon-bromine stretch | 560-580 | Medium | Halogen substitution |

| Oxazole ring breathing | 1480-1500 | Medium | Heterocycle deformation |

| Carbon-hydrogen out-of-plane bend | 755-725 | Strong | Aromatic substitution pattern |

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and structural characteristics of 2-(2-Bromophenyl)oxazole. Carbon-13 nuclear magnetic resonance analysis reveals that the carbon-2 position of the oxazole ring exhibits chemical shifts in the 150-155 parts per million range [5] [6]. This downfield shift is characteristic of the electrophilic carbon atom adjacent to both nitrogen and oxygen atoms in the oxazole ring system.

The one-bond carbon-hydrogen coupling constant for the carbon-2 position demonstrates a value of approximately 250 hertz [5] [6]. This coupling constant is significantly larger than typically observed for imidazole derivatives (approximately 210 hertz), providing a reliable diagnostic criterion for distinguishing between oxazole and imidazole structures.

Carbon-4 and carbon-5 positions of the oxazole ring exhibit chemical shifts in the 140-145 parts per million and 130-135 parts per million ranges, respectively [5]. These positions show distinct electronic environments due to their different relationships to the heteroatoms in the ring system.

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the oxazole ring protons. The hydrogen at the 4-position appears in the 7.8-8.0 parts per million range, while the hydrogen at the 5-position resonates at 7.6-7.8 parts per million [7]. These chemical shifts reflect the deshielding effects of the adjacent heteroatoms.

The bromophenyl substituent exhibits characteristic aromatic proton patterns. The ortho-positioned hydrogens relative to the bromine substituent appear at 7.6-7.8 parts per million, while meta-positioned protons resonate at 7.3-7.5 parts per million, and para-positioned protons at 7.1-7.3 parts per million [8]. These chemical shift differences arise from the electronic effects of the bromine substituent and the oxazole ring attachment.

| Nuclear Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹J(C-H) (Hz) |

|---|---|---|---|

| Carbon-2 (oxazole) | 150-155 | - | ~250 |

| Carbon-4 (oxazole) | 140-145 | - | - |

| Carbon-5 (oxazole) | 130-135 | - | - |

| Hydrogen-4 (oxazole) | - | 7.8-8.0 | - |

| Hydrogen-5 (oxazole) | - | 7.6-7.8 | - |

| Hydrogen-ortho (bromophenyl) | - | 7.6-7.8 | - |

| Hydrogen-meta (bromophenyl) | - | 7.3-7.5 | - |

| Hydrogen-para (bromophenyl) | - | 7.1-7.3 | - |

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Crystallographic analysis of related 2-(2-bromophenyl)oxazole derivatives provides essential structural parameters for understanding the three-dimensional arrangement of atoms within the molecule. Single-crystal X-ray diffraction studies of 5-(4-bromophenyl)-1,3-oxazol-2-amine reveal an orthorhombic crystal system with specific geometric parameters [9] [10]. The molecular structure demonstrates that the oxazole and benzene rings are not coplanar, forming a dihedral angle of 9.68(7) degrees.

Related compounds such as 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate exhibit a similar non-planar arrangement with a dihedral angle of 10.50(11) degrees between the bromophenyl fragment and the heterocyclic system [11]. This consistent trend suggests that steric and electronic factors favor a slightly twisted conformation rather than complete planarity.

The crystal structure of 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, while containing a different substituent, provides comparative data showing a dihedral angle of 8.6(1) degrees [12]. This smaller deviation from planarity may reflect the different electronic properties of the methoxy group compared to bromine substitution.

| Compound | Crystal System | Dihedral Angle (°) | Space Group |

|---|---|---|---|

| 5-(4-Bromophenyl)-1,3-oxazol-2-amine | Orthorhombic | 9.68(7) | Not specified |

| 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium | Not specified | 10.50(11) | Not specified |

| 2-(2-Methoxyphenyl)-4,4-dimethyl-oxazole | Not specified | 8.6(1) | Not specified |

Molecular Packing Arrangements

The molecular packing in crystals of bromophenyl-oxazole derivatives is stabilized through various intermolecular interactions. Hydrogen bonding plays a crucial role in determining the crystal structure, with nitrogen-hydrogen···nitrogen interactions being particularly significant in compounds containing amino substituents [9] [10]. These hydrogen bonds form extended networks that contribute to the stability of the crystal lattice.

Van der Waals forces provide additional stabilization in the crystal packing arrangements [9] [10]. The bromine atoms participate in halogen bonding interactions, which can influence the overall packing efficiency and crystal stability. The relatively large size of bromine atoms creates specific spatial requirements that affect the arrangement of molecules within the crystal lattice.

In certain derivatives, such as 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate, the perchlorate anions interact with the cationic heterocyclic system through electrostatic interactions [11]. These ionic interactions create layered structures with alternating cationic and anionic regions, contributing to the overall crystal stability.

The aromatic rings in these compounds often exhibit π-π stacking interactions, which provide additional stabilization through favorable overlap of electron-rich aromatic systems. The presence of the electron-withdrawing bromine substituent modulates these interactions by affecting the electron density distribution in the aromatic rings.

Computational Modeling

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 2-(2-bromophenyl)oxazole. The Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d,p) basis set has proven effective for geometry optimization of oxazole derivatives [13] [14]. This level of theory provides reliable structural parameters that correlate well with experimental crystallographic data.

More sophisticated calculations using the 6-311++G(d,p) basis set demonstrate excellent accuracy for vibrational frequency predictions [15] [16]. These calculations reproduce experimental infrared spectra with high fidelity, confirming the reliability of the computational methodology for predicting spectroscopic properties.

The M06-2X functional with the 6-311++G(2d,2p) basis set has shown superior performance for energy calculations, particularly in systems involving non-covalent interactions [15]. This method accurately predicts the relative stability of different conformational arrangements and provides reliable thermodynamic data.

Hartree-Fock calculations with the 6-31G(d,p) basis set, while less accurate than density functional theory methods, provide useful baseline comparisons and insights into electron correlation effects [17]. These calculations help identify the importance of electron correlation in determining accurate molecular properties.

| Computational Method | Primary Application | Accuracy Assessment |

|---|---|---|

| B3LYP/6-31G(d,p) | Geometry optimization | Good for structural parameters |

| B3LYP/6-311++G(d,p) | Frequency calculations | Excellent for vibrational spectra |

| M06-2X/6-311++G(2d,2p) | Energy calculations | High accuracy for energetics |

| MP2/6-31G(d,p) | Vibrational analysis | Good for harmonic frequencies |

| HF/6-31G(d,p) | Structure optimization | Moderate accuracy baseline |

Tautomeric Equilibrium Predictions

Computational studies of tautomeric equilibria in oxazole systems reveal important insights into the dynamic behavior of these heterocycles. Density functional theory calculations predict that 2-(2-bromophenyl)oxazole exists predominantly in its aromatic form under standard conditions, with minimal contribution from alternative tautomeric structures [15] [18].

The energy barrier for proton transfer processes in oxazole systems has been calculated using various theoretical methods [15]. These calculations indicate that tautomeric interconversion requires significant activation energy, suggesting that the compound exists primarily in its thermodynamically stable form under normal conditions.

Solvent effects on tautomeric equilibria have been investigated through implicit solvation models [19]. These studies demonstrate that polar solvents can stabilize certain tautomeric forms through specific hydrogen bonding interactions, although the effect is generally modest for simple oxazole derivatives.

The electronic structure calculations reveal that the oxazole nitrogen atom serves as the primary site for electrophilic attack, consistent with its calculated electrostatic potential surface [13]. The bromine substituent on the phenyl ring modulates this reactivity through its electron-withdrawing inductive effect.

Computational predictions of nuclear magnetic resonance chemical shifts show excellent agreement with experimental values, validating the accuracy of the theoretical methodology [5]. These calculations provide detailed insights into the electronic factors responsible for the observed chemical shift patterns and coupling constants.